molecular formula C11H7BrN2O B1379896 2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile CAS No. 1158735-29-5

2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile

Cat. No.: B1379896
CAS No.: 1158735-29-5
M. Wt: 263.09 g/mol
InChI Key: YQCWKGGFOAOGKM-UHFFFAOYSA-N
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Description

2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile is a chemical compound that features an isoxazole ring substituted with a bromomethyl group and a benzonitrile moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylisoxazol-3-yl)benzonitrile
  • 2-(5-Chloromethylisoxazol-3-yl)benzonitrile
  • 2-(5-Hydroxymethylisoxazol-3-yl)benzonitrile

Uniqueness

2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This allows for specific interactions and reactions that are not possible with other substituents .

Properties

IUPAC Name

2-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-6-9-5-11(14-15-9)10-4-2-1-3-8(10)7-13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCWKGGFOAOGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241631
Record name Benzonitrile, 2-[5-(bromomethyl)-3-isoxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158735-29-5
Record name Benzonitrile, 2-[5-(bromomethyl)-3-isoxazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158735-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-[5-(bromomethyl)-3-isoxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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